Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
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Overview
Description
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with a complex structure It is characterized by the presence of a cycloheptane ring, a carboxylic acid group, a nitrophenyl sulfonyl group, and a methylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps One common method includes the esterification of cycloheptanecarboxylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include cycloheptanecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl sulfonyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid derivatives: These compounds have a similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclopentanecarboxylic acid derivatives: These compounds feature a five-membered ring.
Cycloheptanecarboxylic acid derivatives: These compounds share the same ring structure but may have different functional groups.
Uniqueness
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the combination of its cycloheptane ring, nitrophenyl sulfonyl group, and ester functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester (CAS Number: 160790-05-6) is a compound with notable biological activity. Its molecular formula is C17H23NO6S, and it has a molecular weight of approximately 369.43 g/mol. This compound has been studied for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological interactions.
- Molecular Formula : C17H23NO6S
- Molecular Weight : 369.43 g/mol
- Density : 1.262 g/cm³
- Boiling Point : 526.3°C at 760 mmHg
- Flash Point : 272.1°C
Biological Activity Overview
The biological activity of cycloheptanecarboxylic acid derivatives, particularly those with sulfonyl groups, has been linked to various pharmacological effects. The presence of the nitrophenylsulfonyl moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds featuring nitrophenylsulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study exploring the structure-activity relationship (SAR) of similar compounds revealed that modifications to the sulfonyl group can enhance antibacterial potency.
Enzyme Inhibition
Cycloheptanecarboxylic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. Notably, some studies suggest that these compounds can act as inhibitors for enzymes like cyclooxygenase (COX), which is crucial in inflammation and pain pathways.
Case Studies
- Antimicrobial Efficacy : In a controlled study, a series of cycloheptanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with the most potent derivative exhibiting a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus.
- Enzyme Inhibition : Another research effort focused on the inhibition of COX enzymes by cycloheptanecarboxylic acid derivatives. The compound was found to inhibit COX-2 activity with an IC50 value of 25 µM, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
Properties
CAS No. |
160790-05-6 |
---|---|
Molecular Formula |
C17H23NO6S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
propan-2-yl 1-(4-nitrophenyl)sulfonylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C17H23NO6S/c1-13(2)24-16(19)17(11-5-3-4-6-12-17)25(22,23)15-9-7-14(8-10-15)18(20)21/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
RWOBYZRHHZGFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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